molecular formula C16H17FN2O3S B14358699 N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-00-7

N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14358699
CAS No.: 90234-00-7
M. Wt: 336.4 g/mol
InChI Key: ZHJIOFJTDJKZHN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a propane-2-sulfonyl group attached to a benzamide core. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of 2-fluoroaniline to form 2-fluoronitrobenzene, followed by reduction to obtain 2-fluoroaniline.

    Sulfonylation: The 2-fluoroaniline is then reacted with propane-2-sulfonyl chloride under basic conditions to form N-(2-fluorophenyl)propane-2-sulfonamide.

    Amidation: The final step involves the reaction of N-(2-fluorophenyl)propane-2-sulfonamide with 4-aminobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to target proteins, while the sulfonyl group modulates its chemical reactivity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)benzamide: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    4-[(Propane-2-sulfonyl)amino]benzamide: Lacks the fluorophenyl group, affecting its binding affinity and specificity.

Uniqueness

N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of both the fluorophenyl and sulfonyl groups, which confer distinct chemical properties and enhance its versatility in various applications.

Properties

90234-00-7

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H17FN2O3S/c1-11(2)23(21,22)19-13-9-7-12(8-10-13)16(20)18-15-6-4-3-5-14(15)17/h3-11,19H,1-2H3,(H,18,20)

InChI Key

ZHJIOFJTDJKZHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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